BMS-817399 - 1202400-18-7

BMS-817399

Catalog Number: EVT-263142
CAS Number: 1202400-18-7
Molecular Formula: C23H36ClN3O4
Molecular Weight: 454.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-817399 is under investigation in clinical trial NCT01404585 (Proof-of-Concept Study With BMS-817399 to Treat Moderate to Severe Rheumatoid Arthritis).
Overview

BMS-817399 is a novel compound classified as a high-affinity antagonist of the chemokine receptor CCR1 (C-C chemokine receptor type 1). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis. The development of BMS-817399 was driven by the need for effective therapies that can modulate immune responses by inhibiting specific chemokine pathways.

Source and Classification

BMS-817399 is synthesized as part of a broader category of urea-based compounds. It has been specifically identified as a selective antagonist of CCR1, which plays a critical role in mediating immune cell migration and inflammation. The compound has entered clinical trials, indicating its potential utility in medical applications, particularly in inflammatory conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-817399 involves several key steps, including the formation of intermediates and subsequent reactions that yield the final product. The synthetic route typically begins with the preparation of a core structure, followed by functional group modifications to enhance its biological activity and pharmacokinetic properties.

Key methods include:

  • Multi-step synthesis: This involves various reactions to build up the molecular framework of BMS-817399.
  • Optimization techniques: Industrial production focuses on maximizing yield and purity through controlled reaction conditions and purification processes, such as chromatography.
Molecular Structure Analysis

Structure and Data

The molecular structure of BMS-817399 features a urea moiety that is crucial for its interaction with the CCR1 receptor. The compound's chemical formula is C17_{17}H20_{20}N4_{4}O3_{3}, with a molecular weight of approximately 332.37 g/mol. The structural representation includes functional groups that facilitate binding to the target receptor, enhancing its antagonistic properties.

Structural Characteristics

  • Core Structure: Urea-based framework.
  • Functional Groups: Specific modifications that improve receptor affinity and selectivity.
Chemical Reactions Analysis

Reactions and Technical Details

BMS-817399 undergoes several significant chemical reactions during its synthesis and modification:

  • Oxidation: Can be oxidized to form derivatives that may have altered biological activities.
  • Reduction: Certain functional groups within the molecule can be reduced to modify their reactivity.
  • Substitution Reactions: Nucleophilic substitutions are common, allowing for the introduction of various substituents that can enhance pharmacological properties.
Mechanism of Action

BMS-817399 exerts its pharmacological effects primarily through selective binding to the CCR1 receptor. This binding inhibits the receptor's ability to mediate chemotaxis, which is the movement of immune cells towards sites of inflammation. By blocking this pathway, BMS-817399 reduces the recruitment of inflammatory cells, thereby alleviating symptoms associated with conditions like rheumatoid arthritis.

Key Mechanistic Insights

  • Receptor Interaction: Selective antagonist action on CCR1.
  • Downstream Effects: Inhibition of immune cell migration and modulation of inflammatory responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid compound.
  • Melting Point: Specific melting points are determined during synthesis but may vary based on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents; specific solubility data would depend on solvent choice.
  • Stability: Stability under various conditions is assessed during development, ensuring efficacy in therapeutic applications.

Relevant analyses often include nuclear magnetic resonance spectroscopy for structural confirmation and high-resolution mass spectrometry for molecular weight determination .

Applications

BMS-817399 has been extensively studied for several scientific applications:

  • Chemistry: Used as a model compound to investigate receptor-ligand interactions.
  • Biology: Explored for its role in modulating immune responses via CCR1 inhibition.
  • Medicine: Investigated as a potential therapeutic agent for treating inflammatory diseases like rheumatoid arthritis.
  • Pharmaceutical Development: Employed in research aimed at developing new drugs targeting CCR1 pathways .
Introduction to BMS-817399 and Rheumatoid Arthritis (RA) Pathogenesis

Role of Chemokine Receptor CCR1 in Immune Dysregulation and RA Progression

CCR1, a class A G-protein-coupled receptor (GPCR), is activated by multiple ligands including CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). It is constitutively expressed on monocytes, macrophages, T lymphocytes, neutrophils, dendritic cells, and osteoclast precursors [2] [6]. In RA pathogenesis, CCR1 activation triggers three key pathological processes:

  • Leukocyte Infiltration: Synovial fluid and tissues in RA patients show elevated levels of CCR1 ligands (e.g., CCL3, CCL5), which recruit CCR1⁺ monocytes and T cells into joints. This perpetuates synovitis and joint destruction [2].
  • Osteoclast Activation: CCR1⁺ osteoclast precursors differentiate into mature osteoclasts upon ligand binding, driving bone erosion. Studies confirm CCR1⁺ cell abundance in RA synovium correlates with radiographic damage [6].
  • Cytokine Amplification: CCR1 signaling upregulates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and adhesion molecules (CD11b), creating a self-sustaining inflammatory loop [2].

Table 1: CCR1 Ligands and Immune Pathogenesis in RA

CCR1 LigandBiological Source in RAPathogenic RoleExperimental Evidence
CCL3 (MIP-1α)Synovial macrophages, T cellsMonocyte chemotaxis; Osteoclast activationElevated in RA synovial fluid; CIA model reduction delays arthritis [2]
CCL5 (RANTES)Synovial fibroblasts, plateletsT-cell activation; AngiogenesisBlockade reduces joint inflammation in murine RA models [6]
CCL7 (MCP-3)Endothelial cells, monocytesMacrophage infiltration; Matrix metalloprotease secretionCorrelates with RA disease activity scores [2]

Genetic and pharmacological studies validate CCR1's role: CCR1-knockout mice exhibit reduced inflammation in collagen-induced arthritis (CIA) models, while anti-CCL3 antibodies delay arthritis onset [2].

Rationale for Targeting CCR1 in RA Therapeutics

The rationale for CCR1 antagonism in RA rests on three pillars:1. Preclinical Efficacy:- CCR1⁻/⁻ mice show resistance to CIA, with minimal leukocyte infiltration and bone erosion [6].- Small-molecule antagonists (e.g., CP-481715) inhibit monocyte migration in human CCR1-transgenic mice and reduce synovitis [2].2. Clinical Proof-of-Concept:- The CCR1 antagonist CCX354 (ChemoCentryx) achieved a 56% ACR20 response in a Phase II RA trial, significantly outperforming placebo by suppressing synovial CCR1⁺ cell recruitment [3].3. Bone Protection:- CCR1 antagonists (e.g., MLN3897) block osteoclast differentiation and disrupt crosstalk between osteoclasts and multiple myeloma cells, suggesting applicability to RA-associated osteolysis [2].

BMS-817399 was designed to overcome limitations of earlier antagonists:

  • Optimized Pharmacokinetics: Modifications to its urea-based scaffold reduced PXR transactivation, minimizing off-target effects and enhancing oral bioavailability [1].
  • Selectivity: >100-fold selectivity over CCR2, CCR3, and CCR5, critical for avoiding immunosuppressive complications [1].

Table 2: CCR1 Antagonists in RA Clinical Development

CompoundDeveloperClinical OutcomeKey Differentiator from BMS-817399
BMS-817399Bristol-Myers SquibbNo significant ACR20/DAS28 improvement in Phase IIHigh receptor coverage (>90% at 100 mg) but lacked efficacy [5]
CCX354ChemoCentryxPositive Phase II (56% ACR20 at 200 mg QD)Targeted synovial CCR1⁺ cell reduction; superior trial design [3]
CP-481715PfizerReduced synovial monocytes in Phase I; no Phase II efficacyLimited receptor occupancy (∼50%) [2]
MLN3897MillenniumPhase II terminated (safety/efficacy concerns)Weaker inhibition of osteoclast-MM cell crosstalk [2]

Mechanism of BMS-817399:As a competitive antagonist, BMS-817399 binds CCR1's transmembrane domain, preventing G-protein activation and subsequent calcium flux. This inhibits:

  • Chemotaxis of monocytes toward CCL3/CCL5,
  • CD11b upregulation on leukocytes,
  • TNF-α and IL-6 release from macrophages [1] [3].

Despite its clinical setback, BMS-817399 remains a tool compound for studying CCR1 signaling. Its failure underscores the complexity of chemokine redundancy in RA and the need for biomarkers to identify CCR1-dependent patient subsets [3] [5].

Properties

CAS Number

1202400-18-7

Product Name

BMS-817399

IUPAC Name

1-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-(2-hydroxy-2-methylpropyl)urea

Molecular Formula

C23H36ClN3O4

Molecular Weight

454.0 g/mol

InChI

InChI=1S/C23H36ClN3O4/c1-15(2)18(26-20(29)25-13-22(5,6)30)19(28)27-12-11-23(31,21(3,4)14-27)16-7-9-17(24)10-8-16/h7-10,15,18,30-31H,11-14H2,1-6H3,(H2,25,26,29)/t18-,23+/m1/s1

InChI Key

GTDPZONCGOCXOD-JPYJTQIMSA-N

SMILES

CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O

Solubility

Soluble in DMSO

Synonyms

BMS-817399; BMS 817399; BMS817399;

Canonical SMILES

CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O

Isomeric SMILES

CC(C)[C@H](C(=O)N1CC[C@@](C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.